molecular formula C9H18N2O5S B6632611 (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid

(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid

Cat. No. B6632611
M. Wt: 266.32 g/mol
InChI Key: UIIYZNSXCYFKMQ-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid, also known as MSOP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in various physiological and pathological processes in the central nervous system (CNS).

Mechanism of Action

(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit. This prevents the binding of glycine, which is required for the activation of the receptor by glutamate. By blocking NMDA receptor activation, (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid can reduce the influx of calcium ions into the cell, which can prevent excitotoxicity and cell death.
Biochemical and Physiological Effects
(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the type of cells or tissues studied. In general, (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid can reduce NMDA receptor-mediated excitotoxicity, which can protect cells from damage or death. (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid can also modulate synaptic plasticity, which is important for learning and memory. In addition, (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid has been shown to have anti-inflammatory effects, which may be beneficial in various pathological conditions.

Advantages and Limitations for Lab Experiments

(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid has several advantages for lab experiments, including its potency and selectivity for the NMDA receptor, its ability to penetrate the blood-brain barrier, and its availability as a synthetic compound. However, (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid also has some limitations, including its potential toxicity and side effects, its short half-life, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid and its applications. One direction is to further investigate the role of NMDA receptors in various pathological conditions, such as neurodegenerative diseases, psychiatric disorders, and chronic pain. Another direction is to develop new compounds that are more potent and selective than (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid, with improved pharmacokinetic properties and fewer side effects. Finally, the use of (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid involves several steps, starting from the reaction of 2-methylpiperidine with chlorosulfonic acid to yield 2-methylpiperidinium chlorosulfonate. This intermediate is then reacted with (2S)-2-hydroxypropanoic acid to form (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid. The purity and yield of (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid can be improved by recrystallization and column chromatography.

Scientific Research Applications

(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid has been widely used in scientific research as a tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in blocking NMDA receptor-mediated excitotoxicity, which is involved in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke. (2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid has also been used to study the role of NMDA receptors in synaptic plasticity, learning, and memory.

properties

IUPAC Name

(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O5S/c1-7-4-2-3-5-11(7)17(15,16)10-6-8(12)9(13)14/h7-8,10,12H,2-6H2,1H3,(H,13,14)/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIYZNSXCYFKMQ-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)NCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1S(=O)(=O)NC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid

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